molecular formula C10H14O3 B1610576 Ethyl 5-ethyl-2-methylfuran-3-carboxylate CAS No. 64354-20-7

Ethyl 5-ethyl-2-methylfuran-3-carboxylate

Cat. No. B1610576
Key on ui cas rn: 64354-20-7
M. Wt: 182.22 g/mol
InChI Key: BOONQHIBXUATQU-UHFFFAOYSA-N
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Patent
US04025537

Procedure details

Saponification of 0.5 g of the ester was carried out by refluxing 4 hours in 10 ml of 25% aqueous sodium hydroxide. Acidification precipitated the crude acid, which was recrystallized from water to obtain 5-ethyl-2-methyl-3-furoic acid as white needles, mp 97°-99° C.
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[O:7][C:6]([CH3:8])=[C:5]([C:9]([O:11]CC)=[O:10])[CH:4]=1)[CH3:2]>[OH-].[Na+]>[CH2:1]([C:3]1[O:7][C:6]([CH3:8])=[C:5]([C:9]([OH:11])=[O:10])[CH:4]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)C1=CC(=C(O1)C)C(=O)OCC
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Acidification precipitated the crude acid, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from water

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC(=C(O1)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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